

Core Compound Analysis: Structural and Physicochemical Properties

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Compound of Interest

Compound Name: *Hexahydro-pyrrolizin-1-one hydrochloride*
CAS No.: *1373223-54-1*
Cat. No.: *B1472194*

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Hexahydro-pyrrolizin-1-one hydrochloride is the salt form of a saturated bicyclic lactam. The core structure, a pyrrolizidinone ring system, is a recurring motif in numerous natural products and serves as a rigid, three-dimensional scaffold in synthetic medicinal chemistry.^{[1][2]} The formation of the hydrochloride salt is a critical step for pharmaceutical development, as it typically enhances aqueous solubility, improves crystallinity, and increases the stability of the parent amine, facilitating easier handling and formulation.

The fundamental properties of the parent compound, Hexahydro-pyrrolizin-1-one, are summarized below. The hydrochloride salt will exhibit increased solubility in polar protic solvents and a lower pH in aqueous solution.

Diagram 1: Chemical Structure of **Hexahydro-pyrrolizin-1-one Hydrochloride**

Table 1: Physicochemical Properties of Hexahydro-pyrrolizin-1-one

Property	Value	Source
IUPAC Name	Hexahydro-1H-pyrrolizin-1-one	[3]
CAS Number	14174-83-5	[3]
Molecular Formula	C ₇ H ₁₁ NO	[3]
Molecular Weight	125.17 g/mol	[3]
Appearance	Expected to be a colorless to pale yellow oil or low-melting solid	Inferred
Boiling Point	204.93°C at 760 mmHg (Predicted)	[3]

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred |

Note: The hydrochloride salt is expected to be a crystalline solid with enhanced solubility in water and alcohols.

The Pyrrolizidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolizidine ring system is a cornerstone of modern drug design. Its rigid, bicyclic nature allows for the precise spatial orientation of substituents, which is crucial for achieving high-affinity and selective interactions with biological targets.[1][2] This scaffold effectively reduces the conformational flexibility inherent in open-chain molecules, an entropically favorable strategy in ligand design.

Key Roles in Drug Discovery:

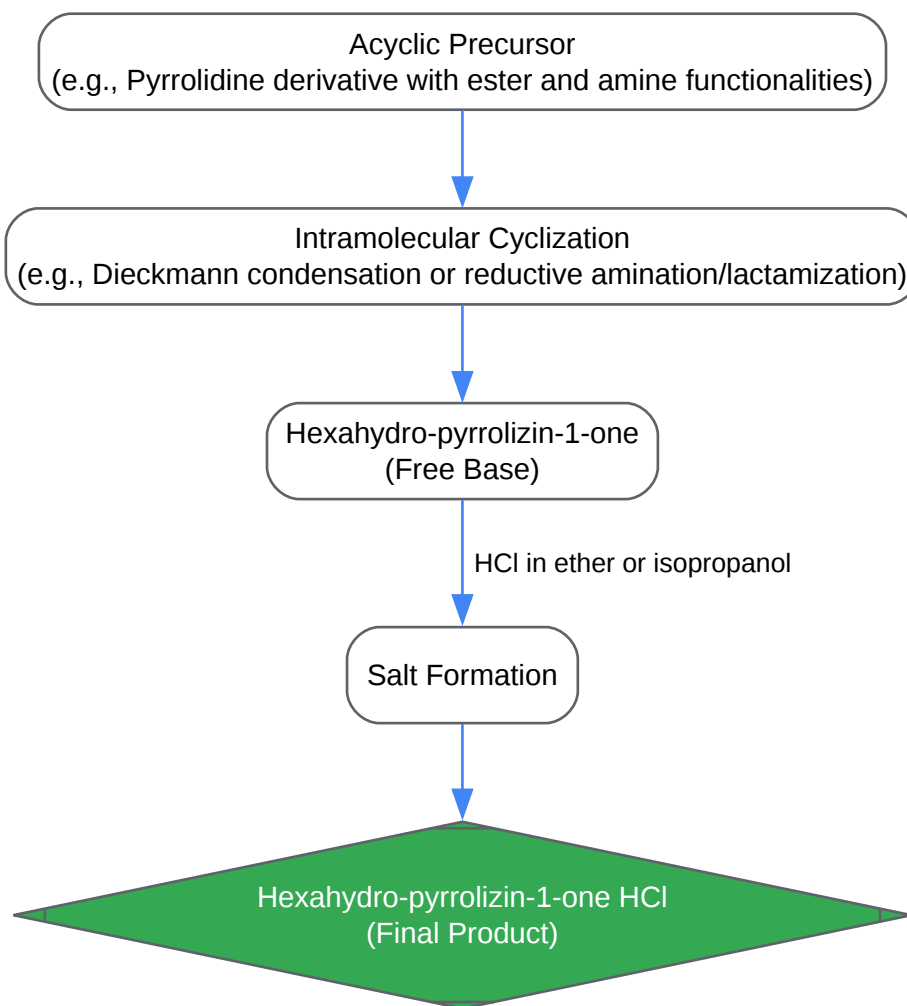
- **Bioactive Natural Products:** The pyrrolizidinone skeleton is found in natural products with diverse biological activities, including antitumor and antibacterial properties.[4]
- **Peptidomimetics:** The rigid structure can serve as a surrogate for dipeptide turns in peptides, helping to constrain the molecule into a bioactive conformation.

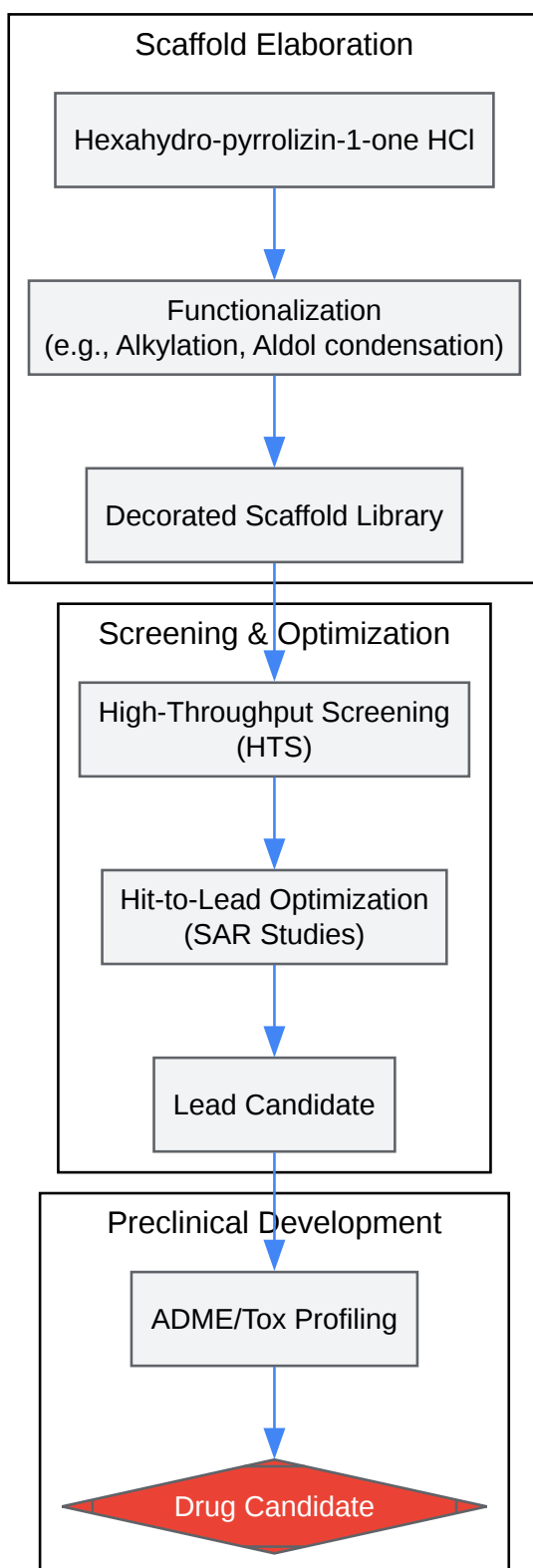
- 3D Pharmacophore Exploration: The non-planar, sp^3 -rich structure provides excellent three-dimensional coverage, enabling exploration of complex binding pockets that are inaccessible to flat, aromatic molecules.[1]
- Proven Therapeutic Scaffolds: Derivatives of the broader pyrrolizine class have been developed into approved drugs like Ketorolac (anti-inflammatory) and have shown promise as potent anticancer agents.[5]

Synthesis and Purification: A Generalized Protocol

The synthesis of the hexahydro-pyrrolizin-1-one core can be achieved through various strategic routes. One common and effective method involves an intramolecular cyclization reaction. The following protocol is a generalized representation based on established chemical principles for constructing such bicyclic lactams.[6][7] The final step illustrates the conversion to the hydrochloride salt.

Diagram 2: Generalized Synthetic Workflow





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